![molecular formula C10H9ClN2O2 B1427265 methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate CAS No. 494767-41-8](/img/structure/B1427265.png)
methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate
Overview
Description
Scientific Research Applications
Cancer Therapeutics: FGFR Inhibitors
Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate: derivatives have shown promise as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors. Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers. Hence, targeting FGFRs represents an attractive strategy for cancer therapy. Compounds derived from this chemical have exhibited potent FGFR inhibitory activity, with one derivative, compound 4h, showing significant effects in inhibiting breast cancer cell proliferation and inducing apoptosis .
Antiviral Research
Derivatives of methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate have been evaluated for their antiviral properties. Studies suggest that compounds containing five-membered heteroaryl amines, which can be synthesized from this chemical, display relatively higher antiviral activity. These compounds are comparable to known antiviral drugs like Ribavirin, indicating potential as lead molecules for antiviral therapeutics .
Diabetes Management
In the context of diabetes management, certain compounds synthesized from methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate have been found to reduce blood glucose levels. This property can be beneficial in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, and other related conditions .
Synthesis of Heterocyclic Compounds
The chemical structure of methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate is conducive to the synthesis of a variety of heterocyclic compounds. These compounds have a wide range of applications in medicinal chemistry due to their structural similarity to purine bases, which are fundamental components of DNA and RNA .
Drug Development and Optimization
The low molecular weight and structural flexibility of methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate derivatives make them appealing lead compounds for drug development. Their potential for optimization allows for the creation of more effective and targeted therapeutic agents .
Angiogenesis and Organ Development
The FGF–FGFR axis, which can be modulated by derivatives of methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate , is involved in critical physiological processes such as organ development, cell proliferation, migration, and angiogenesis. This makes it a significant target for research in regenerative medicine and developmental biology .
Mechanism of Action
Target of Action
Methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit various biological activities, suggesting that they interact with multiple targets .
Biochemical Pathways
Pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives, which include this compound, have been found to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
methyl 2-(4-chloropyrrolo[3,2-c]pyridin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-9(14)6-13-5-3-7-8(13)2-4-12-10(7)11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHNVFZIBPPPAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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